molecular formula C19H17ClFN5 B2574695 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 931684-39-8

7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2574695
CAS No.: 931684-39-8
M. Wt: 369.83
InChI Key: UTSHWEWQDCSQMX-UHFFFAOYSA-N
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Description

7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique triazoloquinazoline core, which is fused with a quinazoline ring system, and further substituted with chloro, diethylamino, and fluorophenyl groups. These structural features contribute to its potential biological and chemical activities, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.

    Quinazoline Ring Formation: The triazole intermediate is then subjected to further cyclization with ortho-substituted anilines or anthranilic acids to form the quinazoline ring system.

    Substitution Reactions: The final steps involve the introduction of chloro, diethylamino, and fluorophenyl groups through nucleophilic substitution reactions. These steps often require the use of reagents such as thionyl chloride, diethylamine, and fluorobenzene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or fluorophenyl positions, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological activities. Studies have shown that triazoloquinazolines exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific substitution pattern of this compound may enhance its interaction with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with a variety of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the diethylamino group, which may affect its biological activity and solubility.

    N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the chloro group, potentially altering its reactivity and interaction with biological targets.

    7-chloro-N,N-diethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the fluorophenyl group, which may influence its pharmacokinetic properties.

Uniqueness

The unique combination of chloro, diethylamino, and fluorophenyl groups in 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine contributes to its distinct chemical and biological properties. These substituents can enhance its binding affinity to biological targets, improve its solubility, and modify its reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-chloro-N,N-diethyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5/c1-3-25(4-2)18-15-11-13(20)8-9-16(15)26-19(22-18)17(23-24-26)12-6-5-7-14(21)10-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSHWEWQDCSQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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